molecular formula C19H20ClN3O4S B2483815 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide CAS No. 393852-31-8

1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide

Cat. No.: B2483815
CAS No.: 393852-31-8
M. Wt: 421.9
InChI Key: GZUPBVJRCNVSCB-FYJGNVAPSA-N
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Description

1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide is synthesized through a series of steps involving the reaction of benzenesulfonyl chloride with ethyl isonipecotate and subsequent reactions leading to the formation of target compounds. These compounds are characterized by 1H-NMR, IR, and mass spectral data to determine their structures (Khalid et al., 2016).

Antimicrobial Properties

  • Synthesized derivatives of isonicotinic acid hydrazide, related to this compound, have been characterized and tested in vitro for their antimicrobial properties. These compounds, especially N-(benzenesulfonyl)-N'-[(5-chloro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide, showed promising antimicrobial activity (Parle & Singh, 2017).

Anticancer Potential

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to the structure of interest, have been synthesized and evaluated for their potential as anticancer agents. Some synthesized compounds demonstrated significant anticancer activity, indicating the potential of derivatives of this compound in this field (Rehman et al., 2018).

Antibacterial and Anti-TB Activity

  • Compounds derived from N'-[(E)-(substituted-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazides, related to the compound of interest, have shown significant antibacterial and anti-TB activity against various strains, making them potential candidates for therapeutic applications (Matada, Yernale, & Javeed, 2021).

Enzyme Inhibition

  • Related derivatives have been synthesized and shown to exhibit talented activity against butyrylcholinesterase enzyme, indicating potential uses of the compound of interest in enzyme inhibition and related therapeutic applications (Khalid et al., 2013).

Structural Studies and Molecular Interactions

  • The crystal and molecular structure of compounds related to this compound have been studied, revealing the formation of H-bonded dimers in the crystal lattice and providing insights into the molecular interactions involved in the stabilization of these compounds (Khan et al., 2013).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “1-(4-chlorobenzenesulfonyl)-N’-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide” would require appropriate safety precautions. The compound could potentially be hazardous if ingested, inhaled, or if it comes into contact with the skin or eyes .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If the compound shows promising activity in preliminary studies, it could be further optimized and studied for potential use in various applications .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c20-16-5-7-17(8-6-16)28(26,27)23-11-9-14(10-12-23)19(25)22-21-13-15-3-1-2-4-18(15)24/h1-8,13-14,24H,9-12H2,(H,22,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUPBVJRCNVSCB-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN=CC2=CC=CC=C2O)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N/N=C/C2=CC=CC=C2O)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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